1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide
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Overview
Description
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide is a heterocyclic compound that features a benzothiadiazine ring system
Preparation Methods
The synthesis of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable electrophile, followed by oxidation to form the benzothiadiazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiadiazine ring
Scientific Research Applications
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Biological Research: Its interactions with various biological targets are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide can be compared with other benzothiadiazine derivatives such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2,1,3-Benzothiadiazole: Used in the synthesis of various organic materials and as a building block in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications.
Properties
CAS No. |
810661-20-2 |
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Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,2-dioxo-3-(2-phenylethyl)-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C15H14N2O3S/c18-15-13-8-4-5-9-14(13)16-21(19,20)17(15)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
InChI Key |
PMTLTDAMPDPFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3NS2(=O)=O |
Origin of Product |
United States |
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